molecular formula C23H20ClFN4OS B2499361 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251599-14-0

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2499361
CAS RN: 1251599-14-0
M. Wt: 454.95
InChI Key: NAHGSKBJUUIAMU-UHFFFAOYSA-N
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Description

The compound "2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that appears to be related to various pharmacologically active compounds. Piperazine derivatives are known to play a significant role in medicinal chemistry due to their potential biological activities. The presence of a thieno[3,2-d]pyrimidin-4(3H)-one core is indicative of a compound that could possess interesting antimicrobial properties, as seen in related pyrido[3',2':4,5]thieno[3,2-d]-pyrimidinone derivatives .

Synthesis Analysis

The synthesis of related piperazine-containing compounds typically involves multi-step processes that may include the use of palladium catalysis and various other chemical reactions to introduce specific functional groups. For example, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared via a four-step synthetic approach . Similarly, the synthesis of antimicrobial pyrido[3',2':4,5]thieno[3,2-d]pyrimidinone derivatives involved condensation reactions and treatment with hydrazine hydrate to afford N-substituted derivatives .

Molecular Structure Analysis

The molecular structure of the compound is likely to exhibit a high degree of complexity due to the presence of multiple aromatic systems, such as the fluorophenyl and chloromethylphenyl groups, and the central piperazine ring. These structural features are common in compounds that target central nervous system receptors, such as the dopamine D4 receptors, as seen in the synthesis of related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often require precise conditions and catalysts to achieve the desired specificity and yield. For instance, the introduction of fluorine atoms in the synthesis of related compounds is achieved through electrophilic fluorination, which is a critical step for the incorporation of radioisotopes for imaging purposes . The antimicrobial activity of related compounds also suggests that the compound may undergo reactions that enhance its interaction with bacterial targets .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one" are not detailed in the provided papers, we can infer that the compound may exhibit properties suitable for biological activity. The presence of fluorine atoms can significantly affect the lipophilicity and metabolic stability of the compound, which are important factors for its potential use as a pharmaceutical agent . The antimicrobial activity of structurally related compounds suggests that the compound may also possess similar properties, which could be attributed to its ability to interact with microbial enzymes or receptors .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one, including compounds structurally related to 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, exhibit significant antimicrobial activity. For example, the study by Yurttaş et al. (2016) synthesized compounds with piperazin-1-carbodithiodate and thiazol-2-ylamino structures, demonstrating high antimicrobial efficacy against various microorganism strains (Yurttaş et al., 2016).

Antitumor Activity

Another important application of this compound is in antitumor activity. Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives, including those with a fluorophenylpiperazinyl group, which showed potent cytotoxicity against several tumor cell lines, both in vitro and in vivo (Naito et al., 2005).

Inhibitor for Tyrosine Kinase Activity

These compounds have also been studied for their role as inhibitors of tyrosine kinase activity in cancer treatment. For instance, Zhang et al. (2005) investigated PD0205520, a compound with a structure including pyrimidin-4-yl and piperazine rings, as a potential inhibitor for the epidermal growth factor receptor in cancer therapy (Zhang et al., 2005).

5-HT Receptor Ligands

Compounds with a thieno[2,3-d]pyrimidin-4(3H)-one structure have been evaluated for their potential as 5-HT1A receptor ligands. Modica et al. (1997) synthesized a series of derivatives and tested their in vitro 5-HT1A receptor affinity, demonstrating significant potential in this domain (Modica et al., 1997).

Pesticidal Activities

In the field of agriculture, derivatives of thieno[3,2-d]pyrimidine have been explored for their pesticidal properties. Choi et al. (2015) investigated compounds with structural similarities, finding significant larvicidal and fungicidal activities, suggesting potential for pest control applications (Choi et al., 2015).

Anticonvulsant Drugs

These compounds have also been investigated for their use in anticonvulsant drugs. Georges et al. (1989) studied the structural and electronic properties of related compounds, providing insights into their potential application in treating convulsions (Georges et al., 1989).

properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4OS/c1-14-5-6-16(24)12-19(14)28-7-9-29(10-8-28)23-26-20-18(13-31-21(20)22(30)27-23)15-3-2-4-17(25)11-15/h2-6,11-13H,7-10H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHGSKBJUUIAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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